molecular formula C9H10ClN3O2 B7729377 2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide

2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide

Cat. No.: B7729377
M. Wt: 227.65 g/mol
InChI Key: LAUSHNLAXWMUSP-UHFFFAOYSA-N
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Description

2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.6476 It is characterized by the presence of a chloro group, a benzamide moiety, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and potential biological activities. This group allows for specific interactions with biological molecules, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUSHNLAXWMUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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